2-Pyrrolidineethanol 2-Pyrrolidineethanol
Brand Name: Vulcanchem
CAS No.: 19432-88-3
VCID: VC21046864
InChI: InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2
SMILES: C1CC(NC1)CCO
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

2-Pyrrolidineethanol

CAS No.: 19432-88-3

Cat. No.: VC21046864

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrrolidineethanol - 19432-88-3

Specification

CAS No. 19432-88-3
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 2-pyrrolidin-2-ylethanol
Standard InChI InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2
Standard InChI Key JZXVADSBLRIAIB-UHFFFAOYSA-N
SMILES C1CC(NC1)CCO
Canonical SMILES C1CC(NC1)CCO

Introduction

Chemical Identity and Structure

Basic Identity Information

2-Pyrrolidineethanol is a derivative of pyrrolidine featuring an ethanol group. The compound's fundamental identification parameters are presented in Table 1.

Table 1: Basic Identification Parameters of 2-Pyrrolidineethanol

ParameterValue
CAS Number19432-88-3
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
IUPAC Name2-pyrrolidin-2-ylethanol
InChIInChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2
InChIKeyJZXVADSBLRIAIB-UHFFFAOYSA-N
SMILESC1CC(NC1)CCO

The compound features several synonyms in scientific literature, including 2-pyrrolidin-2-yl-ethanol, 2-Pyrrolidin-2-yl-ethanol, and Pyrrolidine-2-ethanol .

Molecular Structure

The molecular structure of 2-Pyrrolidineethanol consists of a five-membered pyrrolidine ring with a 2-hydroxyethyl chain attached at the second carbon position. This structure provides the molecule with both basic nitrogen functionality and a hydroxyl group, contributing to its chemical versatility. The compound exists as a secondary amine with the hydroxyl group connected through the ethyl chain, creating a molecule with potential for hydrogen bonding interactions .

Physical and Chemical Properties

2-Pyrrolidineethanol exhibits specific physical and chemical properties that influence its handling, storage, and applications. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 2-Pyrrolidineethanol

PropertyValue
Physical StateColorless liquid
Density0.985 g/cm³
Boiling Point79-81°C
Flash Point56°C
Refractive Index1.4713 (at 22ºC)
SolubilityPartly soluble in water. Soluble in alcohol, ether, benzene
StabilityStable under normal temperatures and pressures

In gas chromatography analysis, 2-Pyrrolidineethanol demonstrates Kovats' retention indices (RI) of 986 at 130°C and 997 at 150°C when analyzed on PMS-100 packed columns, which is valuable information for analytical identification .

Chemical Reactivity

Functional Group Reactivity

The reactivity of 2-Pyrrolidineethanol is determined by its two key functional groups:

  • The pyrrolidine nitrogen, which acts as a nucleophile and can participate in alkylation, acylation, and other substitution reactions

  • The primary alcohol group, which can undergo oxidation, esterification, and substitution reactions

These functional groups allow 2-Pyrrolidineethanol to serve as a versatile building block in organic synthesis. The presence of both nitrogen and oxygen functionalities enables it to act as a bidentate ligand in coordination chemistry as well.

Applications and Uses

Pharmaceutical Applications

2-Pyrrolidineethanol has significant applications in pharmaceutical synthesis. It serves as an important raw material and intermediate in the manufacture of various pharmaceutical compounds . Notably, it functions as a reagent in the synthesis of diclofenac, where it confers enhanced water solubility and improved cutaneous absorption properties compared to other formulations of the drug .

As a structural motif, pyrrolidine derivatives like 2-Pyrrolidineethanol are represented in numerous biologically active compounds. The five-membered nitrogen-containing ring is present in many natural products and pharmaceutical agents, making 2-Pyrrolidineethanol a valuable scaffold for drug development.

Chemical Synthesis Applications

In organic synthesis, 2-Pyrrolidineethanol serves as a versatile building block for creating more complex molecules. Its bifunctional nature, featuring both amine and alcohol functionalities, makes it particularly useful for:

  • Creating chiral auxiliaries for asymmetric synthesis

  • Developing specialized ligands for catalysis

  • Serving as a precursor for the synthesis of heterocyclic compounds

  • Acting as a structural component in the creation of advanced materials

Other Industrial Applications

Beyond pharmaceutical and chemical synthesis applications, 2-Pyrrolidineethanol finds use in:

  • Agrochemical development

  • Dye manufacturing

  • Specialty chemical production

  • Laboratory research as a reagent or solvent

Biological Activity and Research Findings

Structure-Activity Relationships

While specific research on 2-Pyrrolidineethanol itself is limited, studies on structurally related pyrrolidine derivatives demonstrate various biological activities. Pyrrolidine-containing compounds have shown antimicrobial, anti-inflammatory, analgesic, and antitumor properties in research studies.

The biological activity of these compounds often depends on:

  • Substitution patterns on the pyrrolidine ring

  • The nature and position of functional groups

  • Stereochemistry of the molecule

  • Ability to interact with specific biological targets

Comparative Analysis with Related Compounds

Several structurally related compounds provide insight into the potential properties and applications of 2-Pyrrolidineethanol. Table 3 presents a comparison of 2-Pyrrolidineethanol with related compounds.

Table 3: Comparison of 2-Pyrrolidineethanol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceNotable Properties/Uses
2-PyrrolidineethanolC₆H₁₃NO115.17 g/molBase structurePharmaceutical intermediate, synthesis reagent
2-(Pyrrolidin-1-yl)ethanolC₆H₁₃NO115.17 g/molNitrogen connectivity positionUsed in pharmaceutical synthesis, isomeric form
2-(Pyrrolidin-1-yl)ethanol hydrochlorideC₆H₁₄ClNO151.63 g/molHydrochloride saltImproved stability, different solubility profile
1-Methyl-2-pyrrolidineethanolC₇H₁₅NO129.2 g/molAdditional methyl groupPharmaceutical intermediate, higher lipophilicity
2-PyrrolidinoneC₄H₇NO85.1 g/molLactam structureSolvent, chemical intermediate

The structural variations among these compounds result in different physical properties, reactivity patterns, and potential applications, illustrating the importance of specific functional group arrangements in determining chemical behavior and utility .

Analytical Methods for Identification and Characterization

Chromatographic Methods

Gas chromatography provides an effective means for identifying and quantifying 2-Pyrrolidineethanol. Kovats' retention indices on non-polar columns show values of 986 at 130°C and 997 at 150°C, offering reliable analytical parameters for identification .

Other analytical methods commonly employed include:

  • High-performance liquid chromatography (HPLC)

  • Thin-layer chromatography (TLC)

  • Mass spectrometry for structural confirmation

  • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

Recent Research Developments

Recent advancements in the study of pyrrolidine derivatives suggest potential new applications for compounds like 2-Pyrrolidineethanol. Research into related compounds has highlighted their utility in asymmetric catalysis, as chiral auxiliaries in stereoselective synthesis, and as components in pharmaceutical development .

The chemical's bifunctional nature makes it particularly interesting for developing new synthetic methodologies and creating specialized ligands for metal-catalyzed transformations. As organic synthesis continues to evolve, compounds like 2-Pyrrolidineethanol with multiple functional handles are likely to find expanded applications in both research and industrial settings.

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